molecular formula C12H11N3O B2668009 N-methyl-N-(quinazolin-4-yl)prop-2-enamide CAS No. 2249436-20-0

N-methyl-N-(quinazolin-4-yl)prop-2-enamide

Cat. No.: B2668009
CAS No.: 2249436-20-0
M. Wt: 213.24
InChI Key: IIKKGRSOUZQKFD-UHFFFAOYSA-N
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Description

N-methyl-N-(quinazolin-4-yl)prop-2-enamide is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(quinazolin-4-yl)prop-2-enamide typically involves the reaction of quinazoline derivatives with appropriate reagents. One efficient approach to synthesize quinazolin-4(3H)-ones, which are intermediates in the synthesis of this compound, is through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(quinazolin-4-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Common Reagents and Conditions

The specific reagents and conditions used in the reactions of this compound depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may yield quinazoline derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of N-methyl-N-(quinazolin-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

N-methyl-N-(quinazolin-4-yl)prop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

IUPAC Name

N-methyl-N-quinazolin-4-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-3-11(16)15(2)12-9-6-4-5-7-10(9)13-8-14-12/h3-8H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKKGRSOUZQKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=NC2=CC=CC=C21)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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